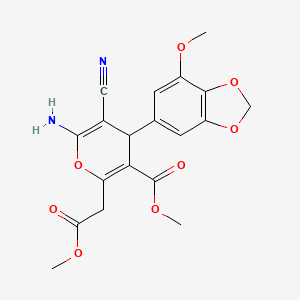![molecular formula C14H16BrNO6 B11464892 {5-[(6-Bromo-4,7-dimethoxy-1,3-benzodioxol-5-yl)methyl]-4,5-dihydro-1,2-oxazol-3-yl}methanol](/img/structure/B11464892.png)
{5-[(6-Bromo-4,7-dimethoxy-1,3-benzodioxol-5-yl)methyl]-4,5-dihydro-1,2-oxazol-3-yl}methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound {5-[(6-BROMO-4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)METHYL]-4,5-DIHYDRO-1,2-OXAZOL-3-YL}METHANOL is a complex organic molecule featuring a benzodioxole core, a bromine substituent, and an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {5-[(6-BROMO-4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)METHYL]-4,5-DIHYDRO-1,2-OXAZOL-3-YL}METHANOL typically involves multiple steps, starting from commercially available precursors. One common route includes:
Methoxylation: The addition of methoxy groups to the benzodioxole ring using methanol and a base such as sodium methoxide.
Formation of the Oxazole Ring: This step involves the cyclization of an appropriate precursor in the presence of a dehydrating agent.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the compound to its reduced forms.
Substitution: Nucleophilic substitution reactions can occur, especially at the bromine site, using reagents like sodium azide or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, mild temperatures.
Substitution: Sodium azide, thiols, polar aprotic solvents.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, alkanes.
Substitution: Azides, thiols.
Scientific Research Applications
Chemistry
The compound is used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds with potential biological activity.
Biology
In biological research, this compound is studied for its interactions with various enzymes and receptors, providing insights into its potential as a therapeutic agent.
Medicine
The compound has shown promise in preclinical studies as an anticancer agent, with its ability to induce apoptosis in cancer cells being a key area of investigation .
Industry
In the industrial sector, the compound is used in the synthesis of advanced materials and as a precursor for the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of {5-[(6-BROMO-4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)METHYL]-4,5-DIHYDRO-1,2-OXAZOL-3-YL}METHANOL involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, its anticancer activity is attributed to its ability to inhibit tubulin polymerization, causing cell cycle arrest and apoptosis .
Comparison with Similar Compounds
Similar Compounds
1-benzo[1,3]dioxol-5-yl-indoles: These compounds share the benzodioxole core and have shown similar biological activities.
6,7-dimethoxy-2H-1,3-benzodioxole derivatives: These compounds also feature the benzodioxole ring and are studied for their anticancer properties.
Uniqueness
The unique combination of the bromine substituent, methoxy groups, and the oxazole ring in {5-[(6-BROMO-4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)METHYL]-4,5-DIHYDRO-1,2-OXAZOL-3-YL}METHANOL sets it apart from other similar compounds. This structural uniqueness contributes to its distinct biological activities and potential therapeutic applications.
Properties
Molecular Formula |
C14H16BrNO6 |
|---|---|
Molecular Weight |
374.18 g/mol |
IUPAC Name |
[5-[(6-bromo-4,7-dimethoxy-1,3-benzodioxol-5-yl)methyl]-4,5-dihydro-1,2-oxazol-3-yl]methanol |
InChI |
InChI=1S/C14H16BrNO6/c1-18-11-9(4-8-3-7(5-17)16-22-8)10(15)12(19-2)14-13(11)20-6-21-14/h8,17H,3-6H2,1-2H3 |
InChI Key |
FBSFENLOVOZOLJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C(C2=C1OCO2)OC)Br)CC3CC(=NO3)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-butyl-8-(3-methoxyphenyl)-1,3-dimethyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B11464814.png)
![N-(4-fluorophenyl)-6-hydroxy-3-methyl-4-(pyridin-3-yl)-4,5-dihydrothieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11464816.png)
![Ethyl 4-(3-{[1-(6-chloropyridazin-3-yl)piperidin-4-yl]amino}-2,5-dioxopyrrolidin-1-yl)benzoate](/img/structure/B11464818.png)
![N-Benzyl-10-thia-3,5,6,8-tetraazatetracyclo[7.6.0.0(2,6).0(11,15)]pentadeca-1(9),2,4,7,11(15)-pentaen-7-amine](/img/structure/B11464832.png)
![2-{[1-(2-chlorophenyl)-4-oxo-6-(2-phenylethyl)-1,4,5,6,7,8-hexahydropyrimido[4,5-d]pyrimidin-2-yl]sulfanyl}-N-(4-fluorophenyl)acetamide](/img/structure/B11464862.png)
![2-hydroxy-1-(2-phenylethyl)-6-propyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4(1H)-one](/img/structure/B11464868.png)

![1'-Amino-1-(4-chlorobenzyl)-2-oxo-1,2-dihydrospiro[indole-3,3'-pyrido[2,1-b][1,3]benzothiazole]-2',4'-dicarbonitrile](/img/structure/B11464871.png)
![ethyl [(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]carbamodithioate](/img/structure/B11464874.png)
![ethyl 7-(3-methoxypropyl)-2-oxo-6-(3,4,5-triethoxybenzoyl)imino-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B11464878.png)
![5-[2-(1H-indol-3-yl)ethyl]-4-methyl-1-(3-methylbenzyl)-2-phenyl-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione](/img/structure/B11464880.png)
![3-(2,3-Difluorophenyl)-6-[2-(thiophen-2-yl)ethenyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11464887.png)
![ethyl 6-(naphthalene-2-carbonylimino)-2-oxo-7-propan-2-yl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B11464890.png)
![N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-4-nitrobenzamide](/img/structure/B11464894.png)
